L-ascorbicacid2-sulfatedipotassiumsalt

Description

C2 Sulfatase Enzyme Kinetics in Teleost Metabolism

In teleost species, C2 sulfatase (arylsulfatase A homolog) is the primary enzyme responsible for hydrolyzing L-ascorbic acid 2-sulfate dipotassium salt to L-ascorbic acid. Purified from rainbow trout (Oncorhynchus mykiss) liver, this enzyme exhibits a molecular weight of approximately 117,500 Da and operates optimally at pH 6.0. Kinetic analyses reveal a Michaelis constant (K~m~) of 12–21 mM for C2, depending on assay conditions, with maximal activity observed in metabolic organs such as the liver, kidney, and gills. Comparative studies in channel catfish (Ictalurus punctatus) demonstrate that dietary C2 requires nearly fourfold higher concentrations (200 mg/kg) than unmodified L-ascorbic acid (50 mg/kg) to achieve maximal growth rates, reflecting limitations in enzymatic hydrolysis efficiency. Blood and hepatic ascorbate levels in catfish fed C2 remain significantly lower than those administered unmodified vitamin C, further corroborating the rate-limiting role of C2 sulfatase.

The enzyme’s activity is sensitive to ionic strength and sulfhydryl-blocking agents. Potassium sulfate (K~2~SO~4~) acts as a competitive inhibitor, with inhibition constants (K~i~) of 0.2 mM at pH 4.8 and 0.6 mM at pH 5.6. This inhibition profile suggests that sulfate ions occupy the enzyme’s active site, sterically hindering C2 binding. Structural studies propose that C2 sulfatase undergoes substrate-induced conformational changes, transitioning to a substrate-modified form during catalysis. Such mechanistic plasticity may explain interspecies variations in C2 utilization efficiency, particularly between freshwater and marine teleosts exposed to differing sulfate concentrations in their environments.

Substrate Specificity of Arylsulfatase Isoforms

Arylsulfatase isoforms exhibit marked differences in their capacity to hydrolyze C2. Human arylsulfatase A (EC 3.1.6.1) demonstrates a specific activity of 90 µmol/mg/min toward C2 at pH 4.8, compared to 150 µmol/mg/min for synthetic substrates like 4-nitrocatechol sulfate. In contrast, arylsulfatase B shows negligible activity toward C2 unless activated by 0.15 M NaCl, under which conditions its specific activity reaches 0.92 µmol/mg/min. This disparity arises from structural differences in the enzymes’ active sites: arylsulfatase A accommodates the bulky ascorbate moiety through a flexible binding pocket, whereas arylsulfatase B favors smaller, aromatic substrates.

Substrate specificity is further modulated by post-translational modifications. For instance, mammalian arylsulfatase A requires proteolytic cleavage for activation, a process absent in teleost homologs. Kinetic assays using human fibroblast extracts reveal that arylsulfatase A-deficient cells (e.g., from metachromatic leukodystrophy patients) cannot hydrolyze C2, confirming its role as the principal C2 sulfatase in humans. Conversely, mollusk (Dicathais orbita) and bacterial (Aerobacter aerogenes) arylsulfatases lack detectable activity toward C2, highlighting evolutionary divergence in substrate utilization.

| Enzyme Source | Substrate | K~m~ (mM) | V~max~ (µmol/mg/min) | pH Optimum |

|---|---|---|---|---|

| Rainbow trout liver | C2 | 12–21 | 90 | 6.0 |

| Human arylsulfatase A | C2 | 12 | 90 | 4.8 |

| Human arylsulfatase B | C2 (+0.15 M NaCl) | 8 | 0.92 | 4.8 |

Feedback Inhibition Pathways in Ascorbate Homeostasis

C2 sulfatase activity is tightly regulated by feedback inhibition to maintain cellular ascorbate homeostasis. In rainbow trout, physiological concentrations of L-ascorbic acid (C1) inhibit C2 hydrolysis via noncompetitive inhibition, with a K~i~ of 1.2 mM. This regulatory mechanism prevents excessive C1 accumulation, which could lead to oxidative stress through Fenton reactions. The inhibition is reversible and pH-dependent, diminishing at alkaline pH values where C1 exists predominantly in its deprotonated form.

Molecular dynamics simulations suggest that C1 binds to an allosteric site on C2 sulfatase, inducing conformational changes that reduce substrate affinity. Parallel studies in human systems reveal that cerebroside sulfate, the physiological substrate of arylsulfatase A, does not compete with C2 for hydrolysis, indicating distinct regulatory pathways in mammals. Sulfate ions further modulate this equilibrium by competing with C2 at the active site, as demonstrated by the K~i~ of 0.2 mM for K~2~SO~4~. These layered controls ensure that C2 hydrolysis proceeds only when cellular ascorbate levels are suboptimal, balancing metabolic demand with redox stability.

Properties

Molecular Formula |

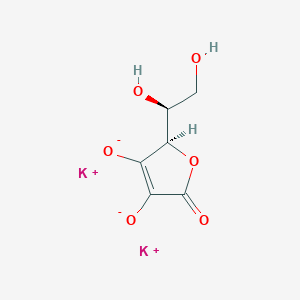

C6H6K2O6 |

|---|---|

Molecular Weight |

252.30 g/mol |

IUPAC Name |

dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate |

InChI |

InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1 |

InChI Key |

NJNVJUOOGSMKTC-PQYRJTSOSA-L |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Acid Acceptors and Metal Salt Variants

Alternative acid acceptors include hydroxides, oxides, or carbonates of metals such as barium, calcium, magnesium, sodium, zinc, cobalt, nickel, aluminum, and potassium. The choice of metal affects purification ease and final salt form:

Barium hydroxide octahydrate is often used initially because the resulting barium sulfate by-product can be easily removed by filtration.

Potassium hydroxide is preferred for direct synthesis of the dipotassium salt, avoiding toxic barium residues.

The method allows cation exchange to produce various metal or ammonium salts depending on application requirements.

Reaction Mechanism Insights

The sulfation selectively targets the C2 hydroxyl group due to the ionization state controlled by pH and the presence of free base. The sulfur trioxide complex transfers the sulfate group to the ionized hydroxyl, forming the sulfate ester. The presence of tertiary amines in the complex stabilizes the sulfur trioxide and facilitates controlled sulfation.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | L-ascorbic acid or potassium ascorbate | Potassium ascorbate concentration: 500-750 g/L (concentrated) |

| Sulfating Agent | Trimethylamine-sulfur trioxide complex | Molar excess: ≤8% (preferably ~6%) |

| pH | 9.5 – 10.5 | Maintained by potassium hydroxide addition |

| Temperature | 57°C – 65°C | Optimal for reaction rate and product stability |

| Reaction Time | Several hours (varies by scale) | Ensures complete conversion |

| Purification Steps | Filtration, charcoal decolorization, recrystallization | Removes inorganic sulfates, amines, and impurities |

| Final Product Form | Dipotassium L-ascorbate 2-sulfate dihydrate | High purity, stable crystalline form |

Research Findings and Considerations

Purity and Yield : The described method achieves near-quantitative conversion of L-ascorbic acid to the 2-sulfate derivative with high purity after purification steps.

Stability : The sulfated derivative exhibits enhanced stability compared to unmodified L-ascorbic acid, making it suitable for applications requiring prolonged shelf life or thermal stability.

Biological Relevance : L-ascorbic acid 2-sulfate dipotassium salt is enzymatically hydrolyzed by sulfohydrolases in biological systems to release active vitamin C, supporting its use as a vitamin C source in fish nutrition and other research contexts.

Environmental and Safety Notes : Using potassium salts avoids toxic metal residues such as barium, making the product safer for biological applications, especially in aquaculture.

Chemical Reactions Analysis

Types of Reactions

L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.

Reduction: It can be reduced back to L-ascorbic acid under certain conditions.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Dehydroascorbic acid derivatives.

Reduction: L-ascorbic acid.

Substitution: Various substituted ascorbic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Properties

L-Ascorbic acid 2-sulfate dipotassium salt exhibits several advantageous properties:

- Stability : More stable than L-ascorbic acid, allowing for prolonged shelf life in formulations.

- Solubility : The sulfate group enhances solubility and bioavailability, making it suitable for various applications.

Chemistry

L-Ascorbic acid 2-sulfate dipotassium salt is used as a reagent in chemical reactions and analytical techniques. Its ability to act as a reducing agent facilitates various oxidation-reduction reactions, making it valuable in synthetic chemistry.

Biology

In biological studies, this compound plays a role in cellular metabolism and oxidative stress research. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cellular integrity.

Medicine

The compound is investigated for its therapeutic effects, particularly in oncology. High-dose vitamin C therapies have shown potential in retarding tumor growth in advanced cancer patients.

Industry

Due to its antioxidant properties, L-ascorbic acid 2-sulfate dipotassium salt is utilized in the food and cosmetics industries. It serves as a vitamin C source in dietary supplements and food products, enhancing their nutritional value without significant degradation.

Comparative Analysis of Biological Activities

| Activity | L-Ascorbic Acid | L-Ascorbic Acid 2-Sulfate Dipotassium Salt |

|---|---|---|

| Antioxidant | High | Higher stability and efficacy |

| Collagen Synthesis | Essential | Enhanced stability leading to better outcomes |

| Immune Modulation | Yes | More effective due to improved bioavailability |

| Aquaculture Utility | Limited | Widely used for fish health |

Cancer Treatment

A study involving terminal cancer patients demonstrated that high doses of L-ascorbic acid derivatives led to tumor growth retardation in some cases. This suggests that L-ascorbic acid 2-sulfate dipotassium salt may also hold therapeutic potential in oncology.

Nutritional Supplementation

Due to its stability and bioavailability, this compound is incorporated into dietary supplements. It serves as a reliable vitamin C source that can be added to various food products without significant degradation.

Aquaculture

In aquaculture, L-ascorbic acid 2-sulfate dipotassium salt is used as an additive in fish feed. Fish can convert this sulfate derivative back into active vitamin C, which is essential for preventing scurvy and promoting health in aquatic species.

Mechanism of Action

L-ascorbic acid 2-sulfate dipotassium salt exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares L-ascorbic acid 2-sulfate dipotassium salt with structurally related ascorbic acid derivatives:

Antioxidant Activity

Biological Activity

L-Ascorbic acid 2-sulfate dipotassium salt, a derivative of vitamin C, has garnered attention for its potential biological activities, particularly in antioxidant defense, cancer therapy, and dermatological applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

L-Ascorbic acid 2-sulfate dipotassium salt (CAS 52174-99-9) is a sulfated form of ascorbic acid with the molecular formula and a molecular weight of 332.37 g/mol. It is characterized by the presence of a sulfate group at the 2-position of the ascorbic acid molecule, which may enhance its stability and solubility in biological systems .

Antioxidant Activity

Mechanism of Action:

L-Ascorbic acid serves as a potent antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The presence of the sulfate group may enhance the compound's ability to penetrate cellular membranes and exert its protective effects more effectively than non-sulfated forms .

Research Findings:

A study indicated that L-ascorbic acid derivatives, including sulfated forms, exhibited significant anti-lipid peroxidation activity in vitro, suggesting their potential to protect biomembranes from oxidative stress . The structure-activity relationship (SAR) studies revealed that increased lipophilicity correlates with enhanced antioxidant efficacy, indicating that modifications like sulfation can improve biological performance .

Anticancer Potential

Clinical Studies:

High-dose intravenous administration of vitamin C has been explored in cancer therapy, with some studies indicating that it may retard tumor growth and improve patient outcomes. In a cohort study involving terminal cancer patients treated with high-dose ascorbate, significant reductions in tumor progression and improvement in quality of life were observed . Although specific data on L-ascorbic acid 2-sulfate dipotassium salt is limited, its parent compound's anticancer properties suggest similar potential.

Case Studies:

In one observational study involving 100 terminal cancer patients receiving supplemental ascorbate, the mean survival time was reported to be more than four times longer compared to matched controls not receiving vitamin C. This suggests that derivatives like L-ascorbic acid 2-sulfate could also contribute positively to cancer management strategies .

Dermatological Applications

Skin Penetration Studies:

Research has shown that ascorbic acid derivatives can enhance dermal penetration compared to their non-sulfated counterparts. In vitro studies demonstrated that L-ascorbic acid applied at acidic pH levels significantly increased tissue saturation levels, suggesting potential for use in topical formulations for skin protection and rejuvenation .

Safety Profile:

Safety assessments indicate that L-ascorbic acid derivatives are generally well-tolerated with low toxicity profiles. Acute dermal toxicity studies have shown no significant adverse effects at high concentrations, supporting their use in cosmetic applications .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | Effective in reducing lipid peroxidation; enhanced by sulfation |

| Anticancer Potential | High-dose vitamin C shows tumor growth retardation; potential for similar effects |

| Dermatological Applications | Enhanced skin penetration; low toxicity profile |

Q & A

Q. What are the optimal laboratory methods for synthesizing L-ascorbic acid 2-sulfate dipotassium salt with high purity?

To synthesize this compound, start with sulfation of L-ascorbic acid using a sulfur-trioxide complex, followed by neutralization with dipotassium carbonate. Purification via recrystallization or column chromatography is critical. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight validation. Ensure reaction conditions (e.g., temperature, pH) are tightly controlled to avoid side products .

Q. Which analytical techniques are most reliable for characterizing L-ascorbic acid 2-sulfate dipotassium salt in aqueous solutions?

Use a combination of:

- HPLC with UV detection (λ = 245 nm) to monitor degradation products.

- Ion chromatography to quantify sulfate and potassium ions.

- Circular dichroism (CD) to assess stereochemical integrity.

- Dynamic light scattering (DLS) for colloidal stability in aqueous media. Cross-validate results with NMR (e.g., , ) to confirm structural consistency .

Q. How should researchers design controlled experiments to evaluate the compound’s bioavailability in in vitro models?

Employ a Caco-2 cell monolayer model to simulate intestinal absorption. Prepare test solutions in physiologically relevant buffers (pH 6.8–7.4). Measure transepithelial electrical resistance (TEER) to ensure monolayer integrity. Quantify transport efficiency using LC-MS/MS and compare to unmodified ascorbic acid. Include negative controls (e.g., buffer-only) and validate with a reference standard like propranolol for permeability benchmarking .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate the compound’s stability under varying physiological pH conditions?

Design accelerated stability studies using:

- pH-adjusted buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal and systemic environments.

- Forced degradation (e.g., 40°C, 75% RH) over 14 days.

- HPLC-DAD-ELSD to track degradation kinetics and identify byproducts. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use multivariate analysis to correlate degradation pathways with pH and temperature .

Q. How can researchers resolve contradictions in reported oxidation kinetics data across studies?

Conduct a meta-analysis of existing datasets with the following steps:

- Normalize variables (e.g., oxygen partial pressure, ionic strength).

- Apply multivariate regression to identify confounding factors (e.g., trace metal contaminants).

- Validate hypotheses via replicate experiments under controlled conditions (e.g., chelating agents like EDTA to suppress metal-catalyzed oxidation). Publish raw datasets with detailed metadata to enable reproducibility .

Q. What methodologies are suitable for studying the compound’s interaction with serum proteins in pharmacokinetic models?

Use equilibrium dialysis or ultrafiltration to assess protein binding. Pair with:

- Fluorescence quenching assays to determine binding constants (e.g., Stern-Volmer analysis).

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding sites.

- Pharmacokinetic modeling (non-compartmental analysis) to estimate free vs. bound fractions in plasma. Include albumin and α-1-acid glycoprotein as primary targets .

Q. How can the compound’s redox behavior be systematically compared to other ascorbic acid derivatives?

Employ cyclic voltammetry (CV) in a three-electrode system (pH 7.4 PBS, 37°C). Measure oxidation potentials () and compare to derivatives like ascorbyl palmitate or magnesium ascorbyl phosphate. Correlate electrochemical data with ORAC (oxygen radical absorbance capacity) assays to validate biological relevance. Use principal component analysis (PCA) to cluster redox profiles .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, systematically isolate variables (e.g., reagent purity, instrumentation calibration) and use Youden’s two-sample method to identify systemic errors .

- Experimental Design : Follow STARD or ARRIVE guidelines for transparency in reporting, including pre-registration of hypotheses and statistical plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.